PTHR1 Antagonist Potency: Head-to-Head Comparison with Compound 5
The target compound (DS08210767) is a direct analog of Compound 5, a previously identified PTHR1 antagonist. In a head-to-head comparison using the same cell-based assay, DS08210767 exhibited an IC50 of 90 nM against human PTHR1, while Compound 5 showed an IC50 of 180 nM [1]. This represents a 2-fold improvement in potency.
| Evidence Dimension | PTHR1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Compound 5: 180 nM |
| Quantified Difference | 2-fold lower IC50 (higher potency) |
| Conditions | Cell-based assay measuring inhibition of PTH-induced cAMP in CHOK1 cells expressing human PTHR1 |
Why This Matters
This 2-fold potency gain directly translates to a lower effective concentration in functional assays, reducing off-target risk and compound consumption in in vitro studies.
- [1] Arai Y, et al. Discovery of novel PTHR1 antagonists: Design, synthesis, and structure activity relationships. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2613-2616. View Source
